molecular formula C8H8F2O2 B1583206 1,2-Difluoro-4,5-dimethoxybenzene CAS No. 203059-80-7

1,2-Difluoro-4,5-dimethoxybenzene

Cat. No. B1583206
M. Wt: 174.14 g/mol
InChI Key: WWAOVLXLTJXDGS-UHFFFAOYSA-N
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Description

1,2-Difluoro-4,5-dimethoxybenzene is an aryl fluorinated building block . It has a linear formula of F2C6H2(OCH3)2 and a molecular weight of 174.14 .


Synthesis Analysis

This compound may be used in the synthesis of molecular crystals of [Li {N (SO2CF3)2} {C6H4 (OCH3)2}2] and [Li {N (SO2CF3)2} {C6F2H2 (OCH3)2}2], which have solid-state lithium ion conductivity .


Molecular Structure Analysis

The molecular structure of 1,2-Difluoro-4,5-dimethoxybenzene consists of a benzene ring with two fluorine atoms and two methoxy groups attached to it .


Physical And Chemical Properties Analysis

1,2-Difluoro-4,5-dimethoxybenzene is a solid with a density of 1.226 g/mL at 25 °C. It has a melting point of 41-43 °C and a boiling point of 183.7±35.0 °C at 760 mmHg . It has a molar refractivity of 39.6±0.3 cm^3 and a molar volume of 145.9±3.0 cm^3 .

Scientific Research Applications

Organometallic Chemistry

1,2-Difluorobenzene derivatives, including 1,2-Difluoro-4,5-dimethoxybenzene, are recognized for their role in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly binding to metal centers. This quality allows their use as non-coordinating solvents or readily displaced ligands in catalysis and organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Redox Shuttle Stability in Lithium-Ion Batteries

Compounds like 3,5-di-tert-butyl-1,2-dimethoxybenzene, which are structurally similar to 1,2-Difluoro-4,5-dimethoxybenzene, have been synthesized and investigated for their potential as redox shuttle additives in lithium-ion batteries. Their solubility in carbonate-based electrolytes and electrochemical stability are notable properties that facilitate their practical use in battery technology (Zhang et al., 2010).

Non-aqueous Redox Flow Batteries

1,4‐Dimethoxybenzene derivatives, closely related to 1,2-Difluoro-4,5-dimethoxybenzene, exhibit high open-circuit potentials and electrochemical reversibility, making them suitable as catholytes in non‐aqueous redox flow batteries. Modifications like incorporating bicyclic substitutions have been explored to improve their chemical stability in the charged state, enhancing their suitability for energy storage applications (Zhang et al., 2017).

Synthesis of Fluorinated Compounds

1,2-Difluoro-4,5-dimethoxybenzene and related compounds are valuable in synthesizing various fluorinated organic compounds. These materials are crucial intermediates in many organic transformations, such as the formation of benzynes, a reactive intermediate in organic chemistry (Diemer, Leroux, & Colobert, 2011).

Photophysical Properties

Research on dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, which include structural elements of 1,2-Difluoro-4,5-dimethoxybenzene, has shown that these compounds exhibit unique photophysical properties like fluorescence. They are studied for their potential in various applications, including organic electronics and photonics (Shimizu et al., 2011).

Safety And Hazards

This compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,2-difluoro-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAOVLXLTJXDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357410
Record name 1,2-Difluoro-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Difluoro-4,5-dimethoxybenzene

CAS RN

203059-80-7
Record name 1,2-Difluoro-4,5-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203059-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Difluoro-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Moriya, D Kato, W Sakamoto… - Chemistry–A European …, 2013 - Wiley Online Library
The molecular crystals [Li{N(SO 2 CF 3 ) 2 }{C 6 H 4 (OCH 3 ) 2 } 2 ] and [Li{N(SO 2 CF 3 ) 2 }{C 6 F 2 H 2 (OCH 3 ) 2 } 2 ] with solid‐state lithium ion conductivity have been synthesized …
M Moriya - Science and Technology of advanced MaTerialS, 2017 - Taylor & Francis
In the development of innovative molecule-based materials, the identification of the structural features in supramolecular solids and the understanding of the correlation between …
Number of citations: 12 www.tandfonline.com
RJ Abraham, M Mobli - 2008 - books.google.com
Provides a theoretical introduction to graduate scientists and industrial researchers towards the understanding of the assignment of 1H NMR spectra Discusses, and includes on …
Number of citations: 109 books.google.com

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